Ethylene Gycol Monomyristate-d4
Description
Ethylene Glycol Monomyristate-d4 (EGMM-d4) is a deuterated derivative of ethylene glycol monomyristate, where four hydrogen atoms in the myristate chain are replaced with deuterium. This isotopic labeling enhances its utility as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling precise quantification in complex matrices such as pharmaceuticals, cosmetics, and industrial formulations . Structurally, it consists of a hydrophilic ethylene glycol moiety esterified to a deuterated myristic acid (C14H23D4COO–), conferring both surfactant and isotopic stability properties.
EGMS shares analogous esterification chemistry but differs in alkyl chain length (C18 vs. C14), impacting solubility and melting points .
Properties
Molecular Formula |
C16H32O3 |
|---|---|
Molecular Weight |
276.45 g/mol |
IUPAC Name |
(1,1,2,2-tetradeuterio-2-hydroxyethyl) tetradecanoate |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h17H,2-15H2,1H3/i14D2,15D2 |
InChI Key |
ABFWOTZXBYVPIF-QZPARXMSSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene Glycol Monomyristate-d4 can be synthesized by esterification of myristic acid with ethylene glycol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of Ethylene Glycol Monomyristate-d4 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Ethylene Glycol Monomyristate-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory and Anticancer Drug Development
Ethylene Glycol Monomyristate-d4 is being investigated as a potential excipient in the formulation of pharmaceutical compounds. Its ability to enhance solubility and stability makes it suitable for developing anti-inflammatory and anticancer drugs. Studies indicate that deuterated compounds can exhibit altered pharmacokinetic profiles, potentially leading to improved therapeutic outcomes .
NMR Spectroscopy
The compound serves as a valuable solvent in NMR spectroscopy due to its deuterated characteristics. This application is crucial for structural elucidation in drug discovery and development processes. The mass shift provided by deuteration allows for clearer spectral data, facilitating the identification of molecular structures .
Trace Analysis
In analytical chemistry, Ethylene Glycol Monomyristate-d4 can be utilized as an internal standard in mass spectrometry. Its unique isotopic labeling allows for accurate quantification of target compounds within complex mixtures, enhancing the reliability of analytical results .
Stability Studies
The compound can also be employed in stability studies of various pharmaceuticals. By incorporating Ethylene Glycol Monomyristate-d4 into formulations, researchers can monitor degradation pathways and assess the stability of active pharmaceutical ingredients over time .
Case Studies
Mechanism of Action
The mechanism of action of Ethylene Glycol Monomyristate-d4 involves its binding to amide receptors on polymorphonuclear leucocytes and damaged cells. This binding leads to an increase in the production of reactive oxygen species and nitrogen compounds, which are cytotoxic. These reactive species can induce cell death in cancer cells and reduce inflammation in affected tissues .
Comparison with Similar Compounds
Structural and Functional Analogues
EGMM-d4 belongs to the ethylene glycol ester family, which includes:
- Ethylene Glycol Monostearate (EGMS): A C18 ester used as an emulsifier in cosmetics and food.
- Ethylene Glycol Monobutyl Ether (EGMBE): A glycol ether with a butyl chain, utilized as a solvent in coatings .
- Dipropylene Glycol Monobutyl Ether (DPGMBE): A branched-chain ether with higher hydrophilicity, employed in cleaning agents .
Table 1: Key Properties of EGMM-d4 and Analogues
Physicochemical Differences
- Solubility : EGMM-d4 and EGMS exhibit low water solubility due to long alkyl chains, whereas glycol ethers like EGMBE and DPGMBE are hydrophilic .
- Stability: Deuterium substitution in EGMM-d4 increases bond strength, reducing metabolic degradation rates compared to non-deuterated esters. This property is critical for its role as a stable isotopic tracer .
- In contrast, glycol ethers like EGMBE are classified as hazardous (CAS 111-76-2) with stricter exposure limits .
Biological Activity
Ethylene Glycol Monomyristate-d4 (EGM-d4) is a deuterated derivative of ethylene glycol monomyristate, a compound known for its surfactant properties and applications in pharmaceuticals and food technology. This article explores the biological activity of EGM-d4, focusing on its mechanisms of action, toxicity, and potential therapeutic uses.
Chemical Structure and Properties
EGM-d4 is characterized by the presence of a myristate fatty acid chain attached to an ethylene glycol backbone, with deuterium isotopes incorporated into its structure. This modification can influence its biological behavior, particularly in metabolic pathways.
Mechanisms of Biological Activity
1. Surfactant Properties:
EGM-d4 exhibits surfactant properties that facilitate the solubilization of hydrophobic compounds. This characteristic is crucial for enhancing the bioavailability of poorly soluble drugs when used in formulations. The amphiphilic nature of EGM-d4 allows it to interact with cell membranes, potentially altering membrane fluidity and permeability.
2. Modulation of Enzymatic Activity:
Research indicates that EGM-d4 may modulate various enzyme activities involved in metabolic processes. For instance, studies have shown that similar compounds can influence cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification pathways.
Toxicological Profile
The safety profile of EGM-d4 has not been extensively documented; however, insights can be drawn from studies on related compounds such as ethylene glycol monomethyl ether (EGME).
- Oxidative Stress: Exposure to EGME has been linked to oxidative stress in testicular cells, leading to apoptosis through mitochondrial pathways. Similar mechanisms may be expected with EGM-d4 due to structural similarities .
- Dose-Dependent Effects: In animal studies, doses of EGME have shown a dose-dependent increase in toxicity markers, including elevated levels of pro-apoptotic factors like Bax and Bak .
Case Studies
-
Ethylene Glycol Poisoning:
A case study highlighted the effects of ethylene glycol poisoning, where high concentrations led to metabolic acidosis and neurological symptoms. While this study focused on ethylene glycol rather than EGM-d4 specifically, it underscores the importance of understanding the metabolic pathways involved in toxicity . -
Bactericidal Activity:
A comparative study evaluated the bactericidal properties of polyethylene glycols against various microorganisms. Although EGM-d4 was not directly tested, the findings suggest that similar compounds may exhibit antimicrobial activity due to their surfactant properties .
Data Table: Biological Activity Summary
| Property | Description |
|---|---|
| Surfactant Activity | Enhances solubility and bioavailability of hydrophobic drugs |
| Enzymatic Modulation | Potential effects on cytochrome P450 enzymes |
| Toxicity Indicators | Associated with oxidative stress and apoptosis in testicular cells |
| Case Study Insights | Poisoning effects lead to metabolic acidosis; relevance to broader toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
